molecular formula C19H26INOS B4298026 8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B4298026
M. Wt: 443.4 g/mol
InChI Key: GENVCRXISUNFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a novel compound that has been synthesized recently. It has attracted the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems. This interaction may lead to changes in the conformation and activity of these proteins and enzymes, which can affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure can be confirmed by various analytical techniques such as NMR and mass spectrometry. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one. One direction is to investigate its binding affinity and selectivity towards different proteins and enzymes. Another direction is to explore its potential as a fluorescent probe for imaging biological samples. Furthermore, the synthesis of analogs of this compound with improved solubility and biological activities can be pursued. Finally, the in vivo pharmacokinetics and toxicity of this compound can be studied to assess its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.

Scientific Research Applications

8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has potential applications in scientific research. It can be used as a probe to study the binding sites of proteins and enzymes. It can also be used as a fluorescent probe to detect the presence of specific molecules in biological samples. Furthermore, it can be used as a starting material for the synthesis of other compounds with potential biological activities.

Properties

IUPAC Name

8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26INOS/c1-13-17(22)21(16-7-5-15(20)6-8-16)19(23-13)11-9-14(10-12-19)18(2,3)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENVCRXISUNFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2(S1)CCC(CC2)C(C)(C)C)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
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8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
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8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 4
8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 5
8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 6
8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

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